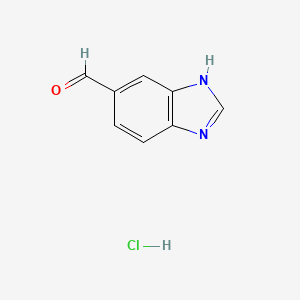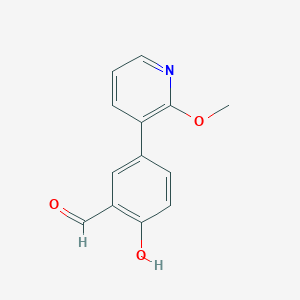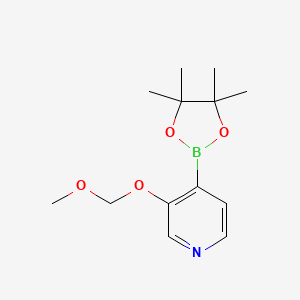
1-(tert-butoxycarbonyl)-2-isopropyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butoxycarbonyl)-2-isopropyl-D-proline is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps in preventing unwanted reactions during the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-protected compounds can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-2-isopropyl-D-proline undergoes several types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed to allow for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents like oxalyl chloride in methanol can be used for mild deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
1-(tert-butoxycarbonyl)-2-isopropyl-D-proline has several applications in scientific research:
Biology: In biological research, it is used to synthesize peptide-based probes and inhibitors that can be used to study protein interactions and functions.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents, where the Boc group helps in stabilizing the intermediate compounds during synthesis.
Industry: In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs and other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(tert-butoxycarbonyl)-2-isopropyl-D-proline exerts its effects involves the protection of the amine group. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-2-pyrrolidinone: Similar in structure but lacks the isopropyl group.
1,3-Bis(tert-butoxycarbonyl)guanidine: Contains two Boc groups and is used for dual protection of amines.
N-Boc-hydroxylamine: Used for protecting hydroxylamine groups in organic synthesis.
Uniqueness
1-(tert-butoxycarbonyl)-2-isopropyl-D-proline is unique due to its specific structure, which includes an isopropyl group and a pyrrolidine ring. This structure provides steric hindrance and stability, making it particularly useful in the synthesis of complex peptides and other organic molecules.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(2)13(10(15)16)7-6-8-14(13)11(17)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMBAXMKWXLSFG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B8182302.png)
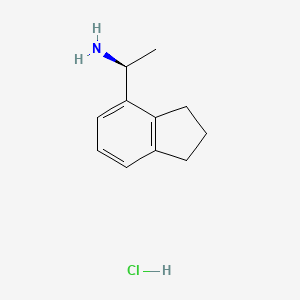

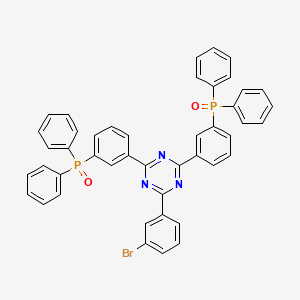
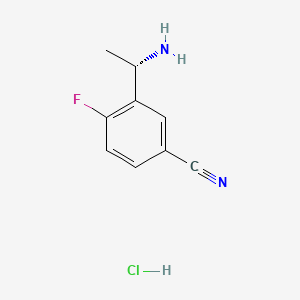
![Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate](/img/structure/B8182336.png)
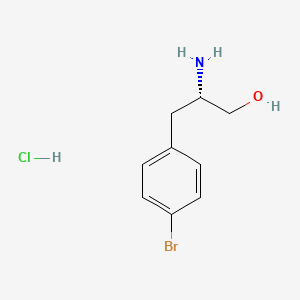

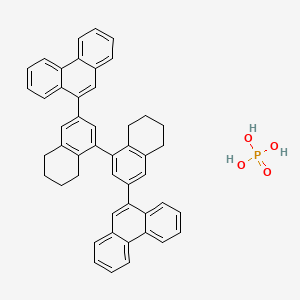
![(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8182369.png)
![rac-(2S,3aS,6aS)-2-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B8182389.png)
